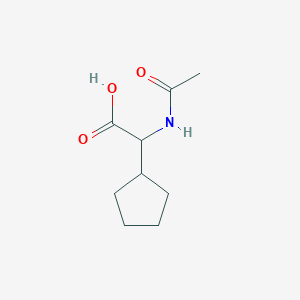

2-Acetamido-2-cyclopentylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXMWOBFBJFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585372 | |

| Record name | Acetamido(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-83-7 | |

| Record name | Acetamido(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-2-Acetamido-2-cyclopentylacetic Acid

This guide provides a comprehensive, in-depth technical overview for the synthesis of (R)-2-Acetamido-2-cyclopentylacetic acid, a chiral non-proteinogenic amino acid derivative. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but a scientifically grounded rationale for the procedural choices.

Introduction

(R)-2-Acetamido-2-cyclopentylacetic acid and its parent amino acid, (R)-2-amino-2-cyclopentylacetic acid (also known as D-cyclopentylglycine), are valuable chiral building blocks in medicinal chemistry.[1] The incorporation of the cyclopentyl moiety introduces conformational rigidity and lipophilicity, which can be exploited to enhance the pharmacological properties of peptide-based therapeutics, such as metabolic stability and receptor binding affinity. The N-acetyl group can serve as a protecting group in peptide synthesis or as a key structural element for biological activity.[2][3]

This guide will detail a robust and logical synthetic pathway, commencing with the creation of the racemic amino acid, followed by N-acetylation, and culminating in the chiral resolution to isolate the desired (R)-enantiomer.

Synthetic Strategy Overview

The synthesis is approached as a three-stage process. This strategy is chosen for its reliability and adaptability in a standard laboratory setting. While asymmetric synthesis routes exist for α-amino acids, the racemic synthesis followed by resolution offers a more universally applicable and often more cost-effective approach, especially when both enantiomers may be of interest for comparative biological studies.[4][5]

The overall workflow is as follows:

Caption: Overall workflow for the synthesis of (R)-2-Acetamido-2-cyclopentylacetic acid.

Part 1: Synthesis of Racemic 2-Amino-2-cyclopentylacetic Acid

The initial step is the synthesis of the core amino acid structure in its racemic form. Two classical and highly effective methods are presented: the Bucherer-Bergs reaction and the Strecker synthesis. Both start from the readily available precursor, cyclopentanone.

Method 1A: Bucherer-Bergs Reaction

This is a multicomponent reaction that produces a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[2][6]

Reaction Scheme:

Caption: Bucherer-Bergs reaction pathway.

Experimental Protocol:

-

Hydantoin Formation:

-

In a sealed pressure vessel, combine cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

Heat the mixture to 80-100°C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature and pressure are necessary to drive the condensation and cyclization reactions to completion. Ammonium carbonate serves as both the ammonia and carbon dioxide source.[6]

-

-

Hydrolysis of Hydantoin:

-

After cooling, the resulting hydantoin intermediate can be isolated or, more conveniently, hydrolyzed in situ.

-

Add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH) to the reaction mixture.

-

Reflux the mixture for 12-24 hours until the hydantoin is fully consumed (monitor by TLC).

-

Causality: The harsh acidic or basic conditions are required to hydrolyze both amide bonds in the stable hydantoin ring.[6]

-

-

Isolation and Purification:

-

After hydrolysis, cool the reaction mixture.

-

If acidic hydrolysis was used, adjust the pH to the isoelectric point of the amino acid (typically around pH 6) with a base (e.g., NH4OH) to precipitate the product.

-

If basic hydrolysis was used, acidify to the isoelectric point with an acid (e.g., HCl).

-

Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Method 1B: Strecker Synthesis

The Strecker synthesis is another multicomponent reaction that proceeds via an α-aminonitrile intermediate.[1][4][7]

Reaction Scheme:

Caption: Strecker synthesis pathway.

Experimental Protocol:

-

Aminonitrile Formation:

-

In a suitable reaction vessel, dissolve cyclopentanone (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia.

-

Cool the mixture in an ice bath and add a solution of sodium or potassium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Causality: The reaction first forms an imine from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile.[4]

-

-

Hydrolysis of Aminonitrile:

-

The resulting α-aminonitrile can be isolated by extraction, but it is often directly hydrolyzed.

-

Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours.

-

Causality: Strong acidic conditions are necessary to hydrolyze the nitrile group to a carboxylic acid.[7]

-

-

Isolation and Purification:

-

Follow the same isolation procedure as for the Bucherer-Bergs reaction by adjusting the pH to the isoelectric point.

-

| Parameter | Bucherer-Bergs | Strecker |

| Starting Material | Cyclopentanone | Cyclopentanone |

| Key Reagents | KCN, (NH4)2CO3 | NH4Cl, KCN |

| Intermediate | Hydantoin | α-Aminonitrile |

| Typical Yield | 60-80% | 55-75% |

Part 2: N-Acetylation of Racemic 2-Amino-2-cyclopentylacetic Acid

The next stage involves the protection of the amino group via acetylation. This is a straightforward and high-yielding reaction.[8][9]

Reaction Scheme:

Caption: N-Acetylation reaction.

Experimental Protocol:

-

Reaction Setup:

-

Suspend the racemic 2-amino-2-cyclopentylacetic acid (1.0 eq) in water.

-

Cool the suspension in an ice bath and add a 2M solution of sodium hydroxide to dissolve the amino acid and maintain a basic pH (around 9-10).

-

-

Acetylation:

-

While stirring vigorously in the ice bath, add acetic anhydride (1.1-1.5 eq) dropwise.

-

Simultaneously, add a 2M NaOH solution as needed to maintain the pH between 9 and 10.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Causality: The basic conditions deprotonate the ammonium group of the amino acid, making the nitrogen nucleophilic enough to attack the electrophilic carbonyl carbon of acetic anhydride. Maintaining the pH is crucial to ensure the amino group remains deprotonated and to neutralize the acetic acid byproduct.[9]

-

-

Isolation and Purification:

-

After the reaction is complete, acidify the solution to pH 1-2 with concentrated HCl.

-

The N-acetylated product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from water or an ethanol/water mixture if necessary.

-

| Parameter | Value |

| Starting Material | Racemic 2-Amino-2-cyclopentylacetic acid |

| Acetylating Agent | Acetic Anhydride |

| Base | Sodium Hydroxide |

| Typical Yield | >90% |

Part 3: Chiral Resolution of Racemic this compound

This is the crucial step to isolate the desired (R)-enantiomer. The most common and effective method is through the formation of diastereomeric salts using a chiral amine as a resolving agent.[5][10] (R)-1-phenylethylamine is a suitable and commercially available choice for resolving N-acetylated acids.[11]

Resolution Strategy:

The racemic N-acetylated acid is reacted with a single enantiomer of a chiral base. This forms a pair of diastereomeric salts, which have different physical properties, notably solubility. Fractional crystallization can then be used to separate them.

Caption: Diastereomeric salt resolution workflow.

Experimental Protocol:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic this compound (1.0 eq) in a suitable hot solvent (e.g., ethanol, methanol, or acetone). The choice of solvent is critical and may require some optimization.

-

In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in the same solvent.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent ensures that only the salt of one enantiomer will preferentially crystallize, leading to a more efficient separation.[5]

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

-

The less soluble diastereomeric salt will crystallize out. The solubility difference dictates the efficiency of the resolution.[12]

-

Collect the crystals by filtration. The optical purity of the crystals can be improved by recrystallization from the same solvent system.

-

-

Liberation of the Free Acid:

-

Suspend the isolated diastereomeric salt crystals in water.

-

Add a strong acid, such as 2M HCl, until the pH is around 1-2. This will protonate the carboxylic acid and the resolving agent.

-

The desired (R)-2-acetamido-2-cyclopentylacetic acid will precipitate.

-

The protonated resolving agent, (R)-1-phenylethylamine hydrochloride, will remain in the aqueous solution and can be recovered by basification and extraction.

-

Collect the precipitated product by filtration, wash thoroughly with cold water to remove any remaining resolving agent salt, and dry under vacuum.

-

-

Analysis:

-

The enantiomeric purity of the final product should be determined by a suitable chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation.

-

| Parameter | Description |

| Starting Material | Racemic this compound |

| Resolving Agent | (R)-1-phenylethylamine |

| Key Principle | Differential solubility of diastereomeric salts |

| Separation Method | Fractional Crystallization |

| Expected Yield | <50% (per resolution cycle) |

Alternative Resolution Strategy: Enzymatic Resolution

An alternative to chemical resolution is the use of enzymes, such as aminoacylases.[6][13] Mold acylase, for instance, can selectively hydrolyze the N-acetyl group from the L-amino acid (typically the (S)-enantiomer) in a racemic mixture.[13]

Workflow:

-

Enzymatic Hydrolysis: Incubate the racemic N-acetyl-DL-cyclopentylglycine with an acylase enzyme at an optimal pH and temperature.

-

Selective Reaction: The enzyme will hydrolyze the N-acetyl-(S)-cyclopentylglycine to (S)-2-amino-2-cyclopentylacetic acid and acetate. The desired N-acetyl-(R)-cyclopentylglycine remains unreacted.

-

Separation: The resulting mixture contains the free (S)-amino acid and the acetylated (R)-amino acid. These can be separated based on differences in their solubility at different pH values.

This method can be highly efficient and avoids the need for chiral resolving agents and organic solvents, making it a greener alternative.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. msimg.bioon.com [msimg.bioon.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. homework.study.com [homework.study.com]

- 10. pharmtech.com [pharmtech.com]

- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. tandfonline.com [tandfonline.com]

Synthesis of 2-acetamido-2-cyclopentylacetic acid derivatives

An In-depth Technical Guide to the Synthesis of 2-Acetamido-2-cyclopentylacetic Acid Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, molecules of significant interest in medicinal chemistry and drug development. As non-proteinogenic amino acids, these compounds serve as valuable building blocks for creating novel peptides and small molecule drugs with unique pharmacological profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Significance of this compound

This compound is a derivative of cyclopentylglycine, a non-natural amino acid. The incorporation of the cyclopentyl group introduces conformational constraints and lipophilicity into a peptide chain or a drug molecule. These properties can lead to enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles compared to their natural counterparts. The N-acetyl group in the target molecule is a common protecting group for the amine functionality, facilitating its use in further synthetic transformations, such as peptide coupling reactions.

The synthesis of enantiomerically pure forms of this compound is often a critical objective, as the biological activity of chiral molecules is typically dependent on their stereochemistry. This guide will explore both classical and modern synthetic approaches, with a focus on strategies that allow for stereochemical control.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several possible disconnection points, leading to a variety of synthetic strategies. The most common approaches involve the formation of the C-N bond and the C-C bond at the α-carbon.

Caption: Retrosynthetic analysis of this compound.

Two classical and robust methods for the synthesis of α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are multicomponent reactions that are well-suited for the preparation of the cyclopentylglycine core. Subsequent acylation of the amino group provides the target molecule.

Classical Synthetic Routes

The Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. For the synthesis of cyclopentylglycine, cyclopentanecarboxaldehyde is the logical starting material.

Mechanism and Rationale:

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. The use of ammonium chloride (NH₄Cl) is advantageous as it serves as a source of ammonia and a mild acid to catalyze imine formation. The cyanide ion, typically from KCN or NaCN, then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate. The final step is the hydrolysis of the nitrile to a carboxylic acid, which can be achieved under either acidic or basic conditions. Subsequent N-acetylation with a reagent like acetic anhydride yields the final product.

Caption: Simplified workflow of the Strecker synthesis.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids, starting from a ketone. In this case, cyclopentanone serves as the precursor. This reaction yields a hydantoin intermediate, which is then hydrolyzed to the amino acid.

Mechanism and Rationale:

This one-pot reaction involves the condensation of a ketone, potassium cyanide, and ammonium carbonate. The reaction is thought to proceed through the initial formation of a cyanohydrin from the ketone and cyanide. Ammonia, generated from the ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile in a process analogous to an SN2 reaction. The aminonitrile then reacts with carbon dioxide, also from the ammonium carbonate, to form a carbamic acid intermediate, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one. This intermediate then rearranges to the more stable hydantoin. The hydantoin is a cyclic diamide that can be hydrolyzed under harsh conditions (strong acid or base) to afford the desired amino acid.

Caption: Simplified workflow of the Bucherer-Bergs reaction.

Asymmetric Synthesis and Stereochemical Control

The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of amino acids. For pharmaceutical applications, obtaining a single enantiomer is often essential. Several strategies have been developed to achieve this, including:

-

Chiral Resolution: This involves separating the enantiomers of the racemic amino acid or a derivative. Enzymatic resolution is a particularly effective method, where an enzyme selectively acts on one enantiomer of a racemic mixture. For example, an acylase can be used to selectively hydrolyze the N-acetyl group from the L-enantiomer of racemic this compound, allowing for the separation of the L-amino acid from the unreacted D-N-acetylamino acid.

-

Asymmetric Strecker Reaction: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the cyanide addition step. Chiral amines, derived from natural sources, can be used in place of ammonia to form a chiral imine, which then undergoes diastereoselective cyanide addition. The chiral auxiliary can then be removed to yield the enantiomerically enriched amino acid.

Detailed Experimental Protocol: Strecker Synthesis of Racemic Cyclopentylglycine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials and Equipment:

-

Cyclopentanecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Acetic anhydride

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Fume hood

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

Step 1: Synthesis of 2-Amino-2-cyclopentylacetonitrile

-

In a well-ventilated fume hood, dissolve ammonium chloride in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath and add cyclopentanecarboxaldehyde dropwise with stirring.

-

In a separate flask, carefully dissolve potassium cyanide in a minimal amount of cold water. (EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit readily available).

-

Slowly add the potassium cyanide solution to the reaction mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Cyclopentylglycine

-

To the crude α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution to precipitate the amino acid.

-

Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield racemic cyclopentylglycine.

Step 3: N-Acetylation

-

Suspend the racemic cyclopentylglycine in a mixture of water and acetic acid.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with vigorous stirring.

-

Maintain a slightly alkaline pH by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetylated product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the cyclopentyl, acetyl, and amino acid moieties. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the amide, and the O-H and C=O stretching of the carboxylic acid. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. |

| Melting Point | A sharp melting point range indicates a high degree of purity. |

Conclusion

The synthesis of this compound and its derivatives can be reliably achieved through well-established methods such as the Strecker synthesis and the Bucherer-Bergs reaction. While these classical routes provide racemic products, modern asymmetric variations and enzymatic resolution techniques offer effective pathways to enantiomerically pure compounds, which are of paramount importance in the development of new therapeutics. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are crucial for the successful synthesis and purification of these valuable building blocks.

The Strategic Utility of 2-Acetamido-2-cyclopentylacetic Acid as a Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount for the construction of complex, stereochemically defined active pharmaceutical ingredients (APIs). Non-proteinogenic α-amino acids, particularly those with cyclic side chains, offer a unique combination of conformational rigidity and novel chemical space. This guide provides a comprehensive technical overview of 2-acetamido-2-cyclopentylacetic acid, a valuable chiral building block. We will explore its synthesis, practical methods for chiral resolution, and its strategic application in the synthesis of high-value therapeutic agents, with a focus on the underlying chemical principles and field-proven methodologies that ensure scientific integrity and reproducibility.

Introduction: The Imperative for Constrained Chiral Scaffolds

The efficacy and safety of a chiral drug are intrinsically linked to its absolute stereochemistry. A single enantiomer often accounts for the desired therapeutic activity, while its mirror image may be inactive or, in some cases, contribute to undesirable side effects. This reality has driven the pharmaceutical industry towards stereoselective synthesis, where chiral building blocks serve as foundational elements for introducing and maintaining stereochemical integrity throughout a synthetic sequence.[1]

This compound belongs to the class of α,α-disubstituted amino acids. Its key structural features—a cyclopentyl ring and an acetamido group attached to the α-carbon—impart several advantageous properties:

-

Conformational Rigidity: The cyclopentyl group restricts the rotational freedom of the side chain, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

-

Metabolic Stability: The quaternary α-carbon is resistant to enzymatic racemization and proteolysis, enhancing the in vivo stability of peptides or peptidomimetics incorporating this scaffold.

-

Novel Chemical Space: The cyclopentyl moiety provides a lipophilic handle that can be exploited to modulate a drug candidate's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

This guide will serve as a practical manual for chemists, elucidating the synthesis and resolution of this key intermediate and demonstrating its value in drug development.

Synthesis of Racemic this compound

The most direct and industrially scalable approach to the racemic parent compound is a variation of the classical Strecker synthesis, starting from the readily available cyclopentanone. This method constructs the α-amino acid scaffold in a robust, one-pot fashion.

Logical Workflow for Racemic Synthesis

The causality behind this synthetic choice is rooted in efficiency and cost-effectiveness. The Strecker synthesis utilizes inexpensive starting materials and proceeds through stable, easily isolated intermediates. The subsequent N-acetylation and hydrolysis are high-yielding, standard transformations.

Caption: Strecker-based synthesis of the target racemic acid.

Detailed Experimental Protocol: Synthesis of (±)-2-Acetamido-2-cyclopentylacetic Acid

Trustworthiness: This protocol includes in-process checks and purification steps designed to ensure the identity and purity of the final product, making it a self-validating system.

-

Step 1: Formation of α-Aminonitrile.

-

To a stirred solution of ammonium chloride (1.2 eq) in water, add sodium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add cyclopentanone (1.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours. The formation of the aminonitrile can be monitored by TLC or GC-MS.

-

-

Step 2: Hydrolysis to the Amino Acid.

-

Transfer the reaction mixture to a robust round-bottom flask equipped with a reflux condenser.

-

Add concentrated hydrochloric acid (6-8 eq) slowly and carefully. An exothermic reaction will occur.

-

Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Cool the mixture to room temperature and then to 0 °C to precipitate the amino acid hydrochloride salt. Filter the solid, wash with cold acetone, and dry under vacuum.

-

-

Step 3: N-Acetylation.

-

Suspend the crude cyclopentylglycine hydrochloride (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane.

-

Cool the mixture to 0 °C and add acetic anhydride (1.5 eq).

-

Adjust the pH to 8-9 by the slow addition of an aqueous base (e.g., 2M NaOH), keeping the temperature below 10 °C.

-

Stir vigorously at room temperature for 4-6 hours.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure, racemic this compound.

-

Chiral Resolution: Isolating the Enantiomerically Pure Building Block

While enantioselective synthesis is elegant, classical resolution of a racemate remains a highly effective and often more economical strategy at scale.[2] The most common method is diastereomeric salt formation, which leverages the different physical properties of diastereomers.[3]

Core Principle: Diastereomeric Salt Crystallization

The strategy involves reacting the racemic acid with a single, pure enantiomer of a chiral base. This creates a mixture of two diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base), which, unlike enantiomers, have different solubilities. One salt will preferentially crystallize from a chosen solvent, allowing for physical separation.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

Expertise & Experience: The choice of solvent is critical. A solvent system must be identified where the solubility difference between the two diastereomeric salts is maximized. This often requires empirical screening. Ethanol or methanol/water mixtures are common starting points for carboxylate salts.

-

Step 1: Salt Formation.

-

Dissolve racemic this compound (1.0 eq) in a minimal amount of hot ethanol.

-

In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in ethanol. Rationale: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid can crystallize as a salt, maximizing the theoretical yield of the first crop.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

-

Step 2: Fractional Crystallization.

-

Allow the solution to cool slowly to room temperature, then let it stand for 12-24 hours.

-

If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling to 0-4 °C may be required.

-

Collect the resulting crystals by vacuum filtration. This is your "Crop 1".

-

Wash the crystals with a small amount of cold ethanol.

-

-

Step 3: Validation and Liberation of the Free Acid.

-

Take a small sample of the Crop 1 crystals, liberate the free acid by treating with aqueous HCl and extracting into an organic solvent, and measure its optical rotation using a polarimeter. The enantiomeric excess (% ee) can be determined by chiral HPLC.

-

If the % ee is not satisfactory (>98%), a recrystallization of the salt from fresh hot ethanol is necessary.

-

Once the desired purity is achieved, dissolve the bulk of the diastereomerically pure salt in water and acidify to pH 1-2 with 2M HCl.

-

Extract the enantiomerically pure this compound with a suitable solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.

-

Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | PubChem[4] |

| Molecular Weight | 185.22 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 2521-83-7 | PubChem[4] |

Application in Drug Development: A Scaffold for Antiviral Agents

The true value of a chiral building block is realized in its application. The N-acetylated cyclopentylglycine scaffold is a key structural motif found in various therapeutic agents, most notably in the neuraminidase inhibitor class of antiviral drugs used to treat influenza.[5] The synthesis of Oseltamivir (Tamiflu®), for example, relies on establishing precise stereochemistry on a substituted cyclohexane ring, a process that often starts from chiral precursors derived from nature or asymmetric synthesis.[6][7][8]

While not a direct precursor to the commercial synthesis of Oseltamivir, this compound serves as an excellent model and potential starting point for novel antiviral agents that target similar enzymes.[9][10] The cyclopentyl group acts as a rigid, lipophilic anchor, while the acetamido and carboxylic acid groups provide crucial hydrogen bonding interactions within the enzyme's active site.

Conceptual Application Pathway

The enantiomerically pure acid can be strategically elaborated into more complex molecules. The carboxylic acid provides a handle for amide bond formation or reduction to an alcohol, while the cyclopentyl ring can be further functionalized.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. This compound | C9H15NO3 | CID 16227094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antivirals and antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Acetyl-DL-cyclopentylglycine

This guide provides a comprehensive technical overview of Acetyl-DL-cyclopentylglycine, a non-proteinogenic amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and analytical characterization, offering field-proven insights into its application.

Foreword: The Significance of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery and materials science, the exploration of scaffolds beyond nature's canonical set of twenty amino acids has opened new frontiers. Non-proteinogenic amino acids (NPAAs), such as Acetyl-DL-cyclopentylglycine, offer unique stereochemical and physicochemical properties.[1] These characteristics are instrumental in designing novel peptide therapeutics with enhanced stability and in developing new functional materials.[1] Acetyl-DL-cyclopentylglycine, with its distinct cyclic side chain, serves as a valuable building block in these advanced applications.

Physicochemical Properties of Acetyl-DL-cyclopentylglycine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Acetyl-DL-cyclopentylglycine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | [2][3][4] |

| Molecular Weight | 185.22 g/mol | [2][3][4] |

| CAS Number | 2521-83-7 | [2][3][4] |

| IUPAC Name | 2-acetamido-2-cyclopentylacetic acid | [2] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥ 98% (Assay) | [2][3][4] |

| Storage Conditions | 0 - 8 °C | [2][3][4] |

Note: Some physical properties like appearance are based on typical observations for similar N-acetylated amino acids in the absence of specific published data for this compound.

Synthesis of Acetyl-DL-cyclopentylglycine

The synthesis of Acetyl-DL-cyclopentylglycine is typically achieved through a two-step process, starting from a commercially available precursor. The methodology described herein is adapted from established procedures for analogous N-acetylated cyclic amino acids, ensuring a robust and reproducible protocol.

Synthesis Workflow

The overall synthesis workflow can be visualized as a two-stage process: first, the formation of the precursor DL-cyclopentylglycine, followed by its N-acetylation.

Caption: Synthesis workflow for Acetyl-DL-cyclopentylglycine.

Experimental Protocol

Part 1: Synthesis of DL-cyclopentylglycine

This procedure is adapted from a patented method for the synthesis of a similar cyclic amino acid.

-

Dissolution: Dissolve DL-phenylglycine in an alkaline aqueous solution (e.g., 0.75–1.00 mol/L sodium hydroxide).

-

Hydrogenation: Transfer the solution to a hydrogenation reactor. Add a ruthenium catalyst.

-

Reaction: Conduct the reaction at a temperature of 25–100 °C and a pressure of 1.5–5.0 MPa.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to remove the catalyst.

-

Isolation: Acidify the filtrate. The product, DL-cyclopentylglycine, will precipitate. Isolate the solid by filtration, wash with water, and dry.

Part 2: N-Acetylation of DL-cyclopentylglycine

-

Dissolution: Dissolve the synthesized DL-cyclopentylglycine in an alkaline aqueous solution.

-

Cooling: Cool the solution to between 0 °C and 15 °C in a reaction vessel equipped with a stirrer.

-

Acetylation: Slowly add acetic anhydride to the cooled solution while maintaining the temperature.

-

Reaction: Allow the reaction to proceed at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Isolation: Acidify the reaction mixture. The target compound, Acetyl-DL-cyclopentylglycine, will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of N-acetylated amino acids.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system.

-

Detection: UV detection at approximately 210 nm is appropriate for the amide bond.

-

Expected Outcome: A single, sharp peak indicates a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

-

Expected m/z: In positive ion mode, the expected protonated molecule [M+H]⁺ would be approximately 186.11 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ would be approximately 184.10 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.0 | Singlet |

| Cyclopentyl (CH₂) | 1.4 - 1.8 | Multiplet |

| Cyclopentyl (CH) | ~2.2 | Multiplet |

| Alpha-proton (α-H) | ~4.5 | Doublet |

| Amide (NH) | ~7.0-8.0 | Doublet |

| Carboxyl (OH) | >10.0 | Broad Singlet |

Note: Predicted shifts are in CDCl₃ or DMSO-d₆ and can vary based on the solvent and experimental conditions.

Characterization Workflow

Caption: Analytical workflow for compound verification.

Applications and Future Directions

Acetyl-DL-cyclopentylglycine is a versatile building block with potential applications across several scientific domains.

-

Pharmaceutical Development: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] It is also explored as a building block in the synthesis of novel analgesics and anti-inflammatory medications.[2]

-

Neuroscience Research: This compound and its derivatives are studied for potential neuroprotective effects, making them relevant for research into neurodegenerative diseases.[2]

-

Cosmetic Science: Its properties are being investigated for use in cosmetic formulations, particularly for skin conditioning and anti-aging products.[2]

The unique conformational constraints imposed by the cyclopentyl group can be exploited to design peptides with specific secondary structures, a key aspect of rational drug design.

Conclusion

This technical guide provides a foundational understanding of Acetyl-DL-cyclopentylglycine, from its synthesis to its characterization and potential applications. As research into non-proteinogenic amino acids continues to expand, compounds like Acetyl-DL-cyclopentylglycine will undoubtedly play an increasingly important role in the development of next-generation therapeutics and advanced materials. The protocols and data presented here serve as a valuable resource for scientists and researchers working at the forefront of these exciting fields.

References

An In-depth Technical Guide to 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-tert-Butyl-4-methylphenol, a hindered phenolic compound with significant applications across various scientific and industrial domains. As a senior application scientist, the intent is not merely to present data but to provide a synthesized understanding of its properties, mechanisms, and practical applications. This document is structured to offer both quick reference and in-depth knowledge, facilitating its use in research, development, and quality control.

Chemical Identity and Core Properties

2-tert-Butyl-4-methylphenol, also known as o-tert-Butyl-p-cresol, is an organic compound that plays a crucial role as an intermediate and antioxidant.[1] Its chemical structure, characterized by a hydroxyl group sterically hindered by an adjacent tert-butyl group, is fundamental to its function, particularly its efficacy in terminating free-radical chain reactions.[2]

Table 1: Key Chemical and Physical Properties of 2-tert-Butyl-4-methylphenol

| Property | Value | Source |

| CAS Number | 2409-55-4 | [3][4] |

| Molecular Formula | C11H16O | [3][4] |

| Molecular Weight | 164.24 g/mol | [3][4] |

| Appearance | White to yellow-beige crystalline mass | [5][6] |

| Melting Point | 50-52 °C | [3][5][6] |

| Boiling Point | 244 °C | [3][5][6] |

| Flash Point | 100 °C (212 °F) - closed cup | [3][5] |

| Density | 0.92 g/cm³ at 75°C | [5][6] |

| Vapor Pressure | 4.9 Pa at 25°C | [5][6] |

| Solubility | Sparingly soluble in water. Soluble in methanol. | [6][7] |

| InChI Key | IKEHOXWJQXIQAG-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(O)c(c1)C(C)(C)C | [3] |

The Antioxidant Mechanism: A Deeper Dive

The primary utility of 2-tert-Butyl-4-methylphenol stems from its role as a primary antioxidant.[2] The phenolic hydroxyl group readily donates its hydrogen atom to neutralize peroxy radicals, which are key propagators in oxidative degradation. The steric hindrance provided by the bulky tert-butyl group ortho to the hydroxyl is critical; it stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains. This structural feature is a cornerstone of its high efficiency.

Caption: Free radical scavenging by 2-tert-Butyl-4-methylphenol.

Synthesis and Manufacturing Insights

The industrial synthesis of 2-tert-Butyl-4-methylphenol is primarily achieved through the Friedel-Crafts alkylation of p-cresol with an isobutylene source.[1] Common alkylating agents include isobutylene, tert-butanol, and methyl tert-butyl ether.[1][8] The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired 2-tert-butyl isomer and minimizing the formation of byproducts such as the 2,6-di-tert-butyl derivative. Modern approaches utilize solid acid catalysts, such as mesoporous molecular sieves, to improve selectivity and facilitate catalyst recovery, addressing environmental concerns associated with traditional catalysts like sulfuric acid.[8]

Caption: Simplified synthesis process for 2-tert-Butyl-4-methylphenol.

Applications in Research and Industry

The utility of 2-tert-Butyl-4-methylphenol is extensive, primarily leveraging its antioxidant properties.

-

Polymer Stabilization : It is incorporated into plastics and synthetic rubbers to prevent degradation during high-temperature processing and to extend the service life of the final products by protecting against thermo-oxidative breakdown.[2]

-

Lubricants and Fuels : As an additive, it inhibits oxidation in lubricants and fuels, preventing the formation of sludge and maintaining viscosity, especially under high-temperature conditions.[2]

-

Chemical Intermediate : It serves as a crucial raw material for the synthesis of more complex and higher-performance antioxidants and UV absorbers.[9][10] For example, it is a precursor to antioxidants like 2246 and 2246-S, and the light stabilizer UV-326.[1]

-

Adhesives and Coatings : Its inclusion in formulations for adhesives and coatings helps to prevent oxidative degradation, thereby preserving adhesive strength and the protective qualities of the coating over time.[2]

Analytical and Quality Control Protocols

For researchers and drug development professionals, ensuring the purity of 2-tert-Butyl-4-methylphenol is paramount. A standard analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation : Accurately weigh approximately 100 mg of the 2-tert-Butyl-4-methylphenol sample and dissolve it in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of 10 mg/mL.

-

GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended.

-

Column : A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separation.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Detector Temperature : 280 °C

-

Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

-

Injection : Inject 1 µL of the prepared sample.

-

Data Analysis : The purity is determined by the area percentage of the main peak corresponding to 2-tert-Butyl-4-methylphenol. Impurities such as unreacted p-cresol or di-butylated species can be identified and quantified.[9]

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation.[11]

Safety, Handling, and Storage

Proper handling of 2-tert-Butyl-4-methylphenol is essential due to its hazardous nature.

-

Hazards : It is classified as causing severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][12] It is moderately toxic by ingestion and skin contact.[5][6]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection.[3][12] In case of insufficient ventilation, wear suitable respiratory equipment.[12]

-

Handling : Do not breathe dust. Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or in a closed system.[13]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in an inert atmosphere at room temperature.[6][13] It is incompatible with bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[13]

-

First Aid :

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with water for at least 15 minutes.[12][13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][13]

-

Ingestion : Do NOT induce vomiting. Call a physician immediately.[13]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[13]

-

Reputable Suppliers

For research and development purposes, sourcing high-purity 2-tert-Butyl-4-methylphenol is critical. The following are established suppliers:

-

Sigma-Aldrich (Merck) : Offers various grades, including a 99% purity product suitable for synthesis and research applications.[3]

-

Thermo Fisher Scientific (Alfa Aesar) : Provides this chemical, often with detailed specifications and safety information.[14]

-

VDH Chem Tech Pvt. Ltd. : A manufacturer and exporter of 2-tert-Butyl-4-methylphenol, offering technical grade specifications.[9]

-

Santa Cruz Biotechnology : Supplies the compound for biochemical and proteomics research.[4]

-

LANXESS : A specialty chemicals company that lists 2-tert-Butyl-4-methylphenol among its products for chemical synthesis.[15]

Conclusion

2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4) is a compound of significant industrial and research importance. Its efficacy as an antioxidant is a direct consequence of its sterically hindered phenolic structure. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective application. This guide has aimed to provide the necessary technical depth and practical insights for professionals working with this versatile chemical.

References

- 1. CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-tert-Butyl-4-methylphenol 99 2409-55-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-tert-Butyl-4-methylphenol | 2409-55-4 [chemicalbook.com]

- 6. 2-tert-Butyl-4-methylphenol CAS#: 2409-55-4 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 9. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]

- 10. 2-Tert-butyl-4-methylphenol,CAS:2409-55-4 manufacturer,supplier 0519 [chem-manufacture.cn]

- 11. 2-tert-Butyl-4-methylphenol(2409-55-4) IR Spectrum [chemicalbook.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. fishersci.ca [fishersci.ca]

- 14. 2-tert-Butyl-4-methylphenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. 2-tert-Butyl-4-methylphenol [lanxess.com]

Starting materials for 2-Acetamido-2-cyclopentylacetic acid synthesis

An In-depth Technical Guide to the Synthesis of 2-Acetamido-2-cyclopentylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. We will delve into the foundational synthetic strategies, focusing on the Strecker and Bucherer-Bergs reactions, which utilize readily available starting materials. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of an optimal synthetic pathway.

Introduction: The Significance of Cyclopentyl-Functionalized Amino Acids

Non-natural amino acids are critical building blocks in modern drug discovery, enabling the design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Among these, α,α-disubstituted amino acids, such as those containing a cyclopentyl moiety, introduce conformational constraints that can lock a molecule into a bioactive conformation, improving its interaction with biological targets. This compound (also known as N-acetyl-DL-cyclopentylglycine) serves as a key precursor and building block in this context. Its synthesis is a foundational step for more complex molecular architectures. This guide explores the most robust and well-established methods for its preparation, emphasizing the chemical logic behind each approach.

Primary Synthetic Pathways from Cyclopentanone

The most direct and economically viable routes to this compound begin with the simple, commercially available cyclic ketone, cyclopentanone . Two classical multicomponent reactions, the Strecker synthesis and the Bucherer-Bergs reaction, provide efficient access to the core intermediate, 2-amino-2-cyclopentylacetic acid, which is subsequently acetylated.

Pathway I: The Strecker Amino Acid Synthesis

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for synthesizing α-amino acids from aldehydes or ketones.[1][2] The process occurs in two main stages: the formation of an α-aminonitrile followed by its hydrolysis.[3] For the synthesis of 2-amino-2-cyclopentylacetic acid, the reaction starts with cyclopentanone.

2.1.1 Principle and Mechanism

The reaction begins with the condensation of cyclopentanone and ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form a cyclopentanimine. This is followed by the nucleophilic addition of a cyanide ion (from NaCN or KCN) to the imine, yielding the key intermediate, α-aminocyclopentaneacetonitrile.[4] The final step involves the acidic or basic hydrolysis of the nitrile group to a carboxylic acid, producing the desired α-amino acid.[1]

2.1.2 Workflow and Mechanism Diagram

References

Unveiling the Therapeutic Potential of N-acetyl-cyclopentylglycine: A Technical Guide for Preclinical Investigation

Abstract

This technical guide delineates a comprehensive preclinical research framework for investigating the potential biological activities of N-acetyl-cyclopentylglycine, a novel unnatural amino acid (UAA). Drawing upon the established pharmacological profiles of structurally related compounds, particularly N-acetylcysteine (NAC), we hypothesize that N-acetyl-cyclopentylglycine possesses significant antioxidant, anti-inflammatory, and neuroprotective properties. This document provides a structured, in-depth exploration of the rationale behind this hypothesis, detailed experimental protocols for its validation, and a framework for interpreting the potential outcomes. The methodologies outlined herein are designed to rigorously assess the therapeutic promise of this compound for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating N-acetyl-cyclopentylglycine

The landscape of modern drug discovery is increasingly focused on moving beyond the 20 canonical amino acids to leverage the vast chemical space offered by unnatural amino acids (UAAs).[1][2] These non-proteinogenic amino acids serve as powerful building blocks for creating novel therapeutics with enhanced stability, selectivity, and efficacy.[][4] N-acetyl-cyclopentylglycine, as a derivative of a cyclic amino acid, presents a unique structural motif that warrants investigation.

The N-acetyl group, a key feature of this molecule, is also present in the well-characterized compound N-acetylcysteine (NAC). NAC is a versatile therapeutic agent with a long history of clinical use as a mucolytic and an antidote for acetaminophen poisoning.[5][6] Its therapeutic efficacy stems from its potent antioxidant and anti-inflammatory properties.[5][7] NAC functions as a precursor to L-cysteine and subsequently glutathione (GSH), a critical intracellular antioxidant.[5][8] It also directly scavenges reactive oxygen species (ROS) and modulates key inflammatory signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5][9][10]

The cyclopentylglycine moiety introduces a lipophilic and conformationally constrained element. This structural feature may enhance cell permeability and metabolic stability compared to linear amino acid derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic properties. We hypothesize that the combination of the N-acetyl group's established bioactivity and the unique properties of the cyclopentylglycine scaffold could result in a novel therapeutic candidate with significant potential.

This guide will therefore focus on a systematic evaluation of N-acetyl-cyclopentylglycine's potential in three key therapeutic areas: antioxidant activity, anti-inflammatory effects, and neuroprotection.

Synthesis of N-acetyl-cyclopentylglycine

Proposed Synthetic Protocol:

-

Dissolution: Dissolve cyclopentylglycine (1 mole equivalent) in a suitable solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or tetrahydrofuran).

-

Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium hydroxide (2.5 mole equivalents), to deprotonate the amino group, rendering it nucleophilic.

-

Acetylation: While vigorously stirring, slowly add acetic anhydride (1.2 mole equivalents) to the reaction mixture. Maintain the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Acidification and Extraction: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid and any unreacted amine. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Investigating the Biological Activity: A Phased Approach

A tiered screening cascade is proposed to systematically evaluate the biological potential of N-acetyl-cyclopentylglycine. This approach begins with broad in vitro assessments and progresses to more complex cell-based and, ultimately, in vivo models.

Figure 1: A phased experimental workflow for the preclinical evaluation of N-acetyl-cyclopentylglycine.

Phase 1: Foundational In Vitro Screening

The initial phase aims to establish a baseline understanding of the compound's antioxidant potential, cytotoxicity, and preliminary anti-inflammatory effects.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| N-acetyl-cyclopentylglycine | Hypothetical Data | Hypothetical Data |

| N-acetylcysteine (NAC) | Reference Value | Reference Value |

| Trolox (Positive Control) | Reference Value | Reference Value |

Table 1: Hypothetical comparative antioxidant activity of N-acetyl-cyclopentylglycine.

It is crucial to determine the concentration range at which N-acetyl-cyclopentylglycine is non-toxic to cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to cell viability.[12]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies or RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of N-acetyl-cyclopentylglycine (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production in LPS-stimulated Macrophages: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide. The Griess assay can be used to quantify nitrite levels in the culture medium as an indicator of NO production. A reduction in NO levels in the presence of N-acetyl-cyclopentylglycine would suggest anti-inflammatory activity.

Phase 2: Delving into Cellular Mechanisms

This phase focuses on elucidating the potential mechanisms of action at the cellular level.

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) Assay: This assay measures the overall intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence intensity in cells pre-treated with N-acetyl-cyclopentylglycine and then exposed to an oxidative stressor (e.g., H2O2) would indicate intracellular ROS scavenging.

Based on the known mechanisms of NAC, we hypothesize that N-acetyl-cyclopentylglycine may modulate the Nrf2 and NF-κB signaling pathways.

Figure 2: Hypothesized modulation of Nrf2 and NF-κB signaling pathways by N-acetyl-cyclopentylglycine.

-

Quantitative Real-Time PCR (qPCR): Measure the mRNA expression levels of key genes in these pathways.

-

Nrf2 pathway: Nrf2 (NFE2L2), heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

NF-κB pathway: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

-

-

Western Blot Analysis: Investigate the protein expression and phosphorylation status of key signaling molecules.

-

Nrf2 pathway: Nuclear translocation of Nrf2.

-

NF-κB pathway: Phosphorylation of IκBα and the p65 subunit of NF-κB.

-

Experimental Protocol: Western Blot for Nuclear Nrf2

-

Cell Treatment and Lysis: Treat cells (e.g., SH-SY5Y) with N-acetyl-cyclopentylglycine for various time points. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against Nrf2. Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of nuclear Nrf2.

Phase 3: In Vivo Proof-of-Concept

Promising in vitro results should be followed by validation in accessible and ethically sound in vivo models.

Zebrafish larvae offer a high-throughput in vivo system for assessing neuroprotection.[13]

-

Oxidative Stress-Induced Apoptosis: Treat zebrafish larvae with a neurotoxin that induces oxidative stress and apoptosis in the brain, such as 6-hydroxydopamine (6-OHDA) or L-hydroxyglutaric acid (LGA).[13][14] Co-treatment with N-acetyl-cyclopentylglycine would be evaluated for its ability to reduce apoptosis, which can be visualized by acridine orange staining.

Drosophila models of neurodegenerative diseases, such as Parkinson's disease, provide a platform to assess the impact of a compound on behavioral phenotypes.[12]

-

Locomotor Assay: Use a transgenic Drosophila line that expresses human α-synuclein in dopaminergic neurons, leading to a progressive loss of motor function.[12] Feed the flies a diet supplemented with N-acetyl-cyclopentylglycine and assess their climbing ability over time. An improvement in locomotor function compared to control flies would indicate a neuroprotective effect.

| In Vivo Model | Endpoint Measured | Expected Outcome with N-acetyl-cyclopentylglycine |

| Zebrafish Larvae (6-OHDA induced) | Neuronal Apoptosis (Acridine Orange Staining) | Reduction in apoptotic cells in the brain |

| Drosophila melanogaster (α-synuclein) | Locomotor Function (Climbing Assay) | Improved climbing ability and delayed onset of motor deficits |

Table 2: Hypothetical outcomes of in vivo proof-of-concept studies.

Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for the initial preclinical evaluation of N-acetyl-cyclopentylglycine. The proposed experiments are designed to systematically investigate its hypothesized antioxidant, anti-inflammatory, and neuroprotective activities, and to elucidate the underlying molecular mechanisms.

Positive results from this comprehensive screening cascade would provide a strong rationale for more advanced preclinical studies, including:

-

Pharmacokinetic profiling in rodent models to determine bioavailability, distribution, metabolism, and excretion (ADME).

-

Efficacy studies in mammalian models of diseases characterized by oxidative stress and inflammation, such as ischemic stroke, Parkinson's disease, or inflammatory bowel disease.

-

Safety and toxicology studies to establish a therapeutic window and identify any potential adverse effects.

The unique structural attributes of N-acetyl-cyclopentylglycine, combining the known bioactivity of the N-acetyl group with the favorable properties of a cyclic amino acid, position it as a promising candidate for further drug development. The successful execution of the research plan outlined in this guide will be a critical first step in unlocking its therapeutic potential.

References

- 1. biosynth.com [biosynth.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. A zebrafish assay for identifying neuroprotectants in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-Acetamido-2-cyclopentylacetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Acetamido-2-cyclopentylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. As a non-proteinogenic amino acid, this molecule holds potential interest in medicinal chemistry and drug development, making its unambiguous characterization a critical step in any research and development pipeline. This document is structured to provide not only the expected spectroscopic data but also the underlying scientific rationale for the interpretation, reflecting field-proven insights and best practices.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₅NO₃, Molecular Weight: 185.22 g/mol ) is a derivative of the amino acid glycine, where the alpha-carbon is substituted with a cyclopentyl group and the amino group is acetylated.[1] The presence of a carboxylic acid, a secondary amide, and a cyclopentyl ring gives rise to a unique spectroscopic fingerprint.

A foundational understanding of the molecule's structure is paramount for interpreting its spectral data.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound will show distinct signals for the cyclopentyl, acetamido, and alpha-proton, as well as the labile amide and carboxylic acid protons.

Experimental Protocol

A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for this molecule, DMSO-d₆ is recommended as it will allow for the observation of the exchangeable N-H and O-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the predicted chemical shifts and multiplicities for the protons in this compound. These predictions are based on the analysis of structurally similar compounds.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Amide (-NH) | 7.5 - 8.5 | Singlet (broad) | 1H |

| Alpha-Proton (α-H) | 4.0 - 4.5 | Doublet | 1H |

| Cyclopentyl Methine (CH) | 2.0 - 2.5 | Multiplet | 1H |

| Cyclopentyl Methylene (-CH₂-) | 1.2 - 1.8 | Multiplet | 8H |

| Acetyl Methyl (-CH₃) | 1.9 - 2.1 | Singlet | 3H |

The broadness of the -COOH and -NH signals is due to chemical exchange and quadrupole broadening, respectively. The alpha-proton is expected to be a doublet due to coupling with the amide proton. The cyclopentyl protons will exhibit complex multiplets due to diastereotopicity and spin-spin coupling.

Caption: Workflow for ¹H NMR spectral interpretation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: A standard proton-decoupled ¹³C spectrum should be acquired. To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable, as it can distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms are listed below, based on data from analogous structures.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |

| Amide Carbonyl (-CONH-) | 168 - 172 |

| Alpha-Carbon (α-C) | 55 - 65 |

| Cyclopentyl Methine (CH) | 40 - 50 |

| Cyclopentyl Methylene (-CH₂-) | 25 - 35 |

| Acetyl Methyl (-CH₃) | 20 - 25 |

The downfield signals correspond to the carbonyl carbons of the carboxylic acid and amide groups. The alpha-carbon, being attached to both a nitrogen and a carbonyl group, will also be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The characteristic IR absorption bands for this compound are predicted as follows, with reference to established data for N-acetyl amino acids.[6][7][8]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 2500 - 3300 | Carboxylic Acid |

| N-H Stretch | 3200 - 3400 | Amide |

| C-H Stretch | 2850 - 3000 | Alkyl |

| C=O Stretch | 1700 - 1750 | Carboxylic Acid |

| Amide I (C=O Stretch) | 1630 - 1680 | Amide |

| Amide II (N-H Bend) | 1510 - 1570 | Amide |

| C-N Stretch | 1200 - 1350 | Amide |